Ácido acético, ((2,4-diclorofenil)tio)-

Descripción general

Descripción

Acetic acid, ((2,4-dichlorophenyl)thio)- is a useful research compound. Its molecular formula is C8H6Cl2O2S and its molecular weight is 237.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetic acid, ((2,4-dichlorophenyl)thio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, ((2,4-dichlorophenyl)thio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades biológicas

Los tiazoles, que están relacionados con el compuesto en cuestión, se ha encontrado que tienen diversas actividades biológicas . Se han utilizado como moléculas de fármacos antioxidantes, analgésicos, antiinflamatorios, antimicrobianos, antifúngicos, antivirales, diuréticos, anticonvulsivos, neuroprotectores y antitumorales o citotóxicos .

Actividades antifúngicas y antibacterianas

Se sintetizó una serie de 1,3-tiazoles 4-(2,5-dicloro tienil)-2-sustituidos, que están relacionados con el compuesto, y se evaluaron sus actividades antifúngicas y antibacterianas .

Agentes antiinflamatorios

Se ha encontrado que el ácido 2-(2,4-diclorofenoxi)acético y sus derivados, que son similares al compuesto, son prometedores agentes antiinflamatorios . Son capaces de inhibir selectivamente la enzima COX-2 .

Propiedades químicas

El compuesto tiene un peso molecular de 205,04 g/mol, un punto de ebullición de 316 °C (1013 hPa), y es ligeramente soluble en agua, soluble en alcohol y éter, y escasamente soluble en disolventes orgánicos y colorantes .

Ocurrencia natural

Un anillo de tiazol, que es parte del compuesto, se encuentra naturalmente en la vitamina B1 (tiamina) . La tiamina es una vitamina soluble en agua que ayuda al cuerpo a liberar energía de los carbohidratos durante el metabolismo y también ayuda al funcionamiento normal del sistema nervioso .

Aplicaciones industriales

El tiazol es un material precursor para diversos compuestos químicos, incluyendo fármacos con azufre, biocidas, fungicidas, colorantes y aceleradores de reacciones químicas .

Mecanismo De Acción

Target of Action

Similar compounds are often used as herbicides, suggesting that their targets may be specific enzymes or proteins essential for plant growth and development .

Biochemical Pathways

Similar compounds often disrupt the synthesis of essential biomolecules in plants, leading to their death .

Result of Action

Based on the effects of similar compounds, it’s likely that the compound leads to the death of the target organism by disrupting essential biochemical processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Acetic acid, ((2,4-dichlorophenyl)thio)- .

Actividad Biológica

Acetic acid, ((2,4-dichlorophenyl)thio)- (CAS No. 7720-41-4), is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

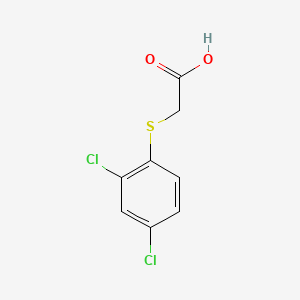

The compound is characterized by the presence of a dichlorophenyl group attached to a thioether linkage with acetic acid. Its molecular structure can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 239.13 g/mol

The biological activity of acetic acid, ((2,4-dichlorophenyl)thio)- is primarily attributed to its ability to interact with various biological targets. The thioether group may facilitate interactions with thiol-containing enzymes or proteins, influencing metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory mediators such as prostaglandins.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various derivatives of acetic acid, ((2,4-dichlorophenyl)thio)-. The results indicated significant inhibition of inflammation markers:

| Compound | Inhibition (%) | COX-2 Suppression (%) | TNF-α Suppression (%) |

|---|---|---|---|

| 1k | 81.14 | 68.32 | 70.10 |

| Indomethacin | 76.36 | 66.23 | 66.45 |

These findings suggest that compounds derived from acetic acid, ((2,4-dichlorophenyl)thio)- could serve as effective anti-inflammatory agents with a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has demonstrated that acetic acid derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| S. aureus | 50 µg/mL |

These results indicate that while the compound shows potential as an antimicrobial agent, further optimization may be necessary to enhance its efficacy .

Case Studies

- Case Study on Inflammation : In vivo studies involving animal models have shown that treatment with acetic acid derivatives leads to significant reductions in swelling and pain associated with inflammatory conditions .

- Antimicrobial Screening : A series of derivatives were tested against various pathogens, revealing that modifications in the dichlorophenyl group significantly influenced antibacterial potency .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQZIQPTGRZCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227954 | |

| Record name | Acetic acid, ((2,4-dichlorophenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-41-4 | |

| Record name | 2-[(2,4-Dichlorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, ((2,4-dichlorophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((2,4-dichlorophenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.